Sodium 2,2-difluoro-2-phenoxyacetate
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Overview
Description
Sodium 2,2-difluoro-2-phenoxyacetate is a chemical compound with the molecular formula C8H6F2NaO3. It is a sodium salt derivative of 2,2-difluoro-2-phenoxyacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,2-difluoro-2-phenoxyacetate typically involves the reaction of 2,2-difluoro-2-phenoxyacetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,2-difluoro-2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Sodium 2,2-difluoro-2-phenoxyacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2,2-difluoro-2-phenoxyacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,2-difluoroacetate
- Sodium phenoxyacetate
- Sodium 2,2-difluoro-2-(4-nitrophenoxy)acetate
Uniqueness
Sodium 2,2-difluoro-2-phenoxyacetate is unique due to the presence of both difluoro and phenoxy groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
sodium;2,2-difluoro-2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3.Na/c9-8(10,7(11)12)13-6-4-2-1-3-5-6;/h1-5H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCVUYZSDTQEQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)[O-])(F)F.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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